molecular formula C8H16O5 B563966 METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE CAS No. 59981-27-0

METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Cat. No.: B563966
CAS No.: 59981-27-0
M. Wt: 192.211
InChI Key: ZIRPXMSHWUAJJI-HNEXDWKRSA-N
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Description

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a pivotal compound in the biomedical realm, renowned for its vast potential in combating various ailments, including cancer, diabetes, and infectious diseases. This compound is a monosaccharide derivative with the molecular formula C8H16O5 and a molecular weight of 192.21.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside typically involves the methylation of 6-deoxy-α-D-galactopyranoside. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in carbohydrate chemistry and glycosylation reactions.

    Biology: In studies related to glycobiology, including the structure, synthesis, and function of sugars.

    Industry: Used in the synthesis of complex carbohydrates and as a building block for various biochemical assays

Mechanism of Action

The mechanism of action of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby exerting its therapeutic effects. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and modulating immune responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Similar in structure but contains an acetamido group.

    Methyl-β-D-thiogalactoside: Contains a sulfur atom in place of an oxygen atom.

    α-Methyl-D-mannopyranoside: Similar monosaccharide derivative but with a different stereochemistry

Uniqueness

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is unique due to its specific methylation pattern and the absence of a hydroxyl group at the 6-position. This structural uniqueness contributes to its distinct biochemical properties and therapeutic potential.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXMSHWUAJJI-HNEXDWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346720
Record name Methyl-2-O-methylfucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59981-27-0
Record name Methyl-2-O-methylfucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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